

A Comparative Analysis of the Kinase Selectivity of Ocadusertib and GSK2982772

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For Immediate Release

SOUTH SAN FRANCISCO, CA – December 3, 2025 – In the landscape of targeted therapeutics, the precision of kinase inhibitors is paramount to achieving desired efficacy while minimizing off-target effects. This guide provides a detailed comparison of the kinase selectivity of two prominent inhibitors of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1): **Ocadusertib** (also known as LY3871801 and R552) and GSK2982772. This analysis is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their research endeavors.

Ocadusertib, developed by Rigel Pharmaceuticals and Eli Lilly, is a potent and selective allosteric inhibitor of RIPK1.[1][2] GSK2982772, from GlaxoSmithKline, is another potent and selective, ATP-competitive inhibitor of RIPK1.[3][4] Both compounds are under investigation for their therapeutic potential in a range of inflammatory and autoimmune diseases.[2][3]

Executive Summary of Kinase Selectivity

Both **Ocadusertib** and GSK2982772 demonstrate high selectivity for their primary target, RIPK1. However, the extent of their selectivity has been characterized against kinase panels of varying sizes. GSK2982772 has been profiled against a larger panel of kinases and has shown a remarkable degree of selectivity.



Inhibitor	Primary Target	IC50 for RIPK1	Kinase Panel Size	Selectivity Profile
Ocadusertib	RIPK1	12-38 nM	105 kinases	No significant inhibition observed at 10 μM.[1]
GSK2982772	RIPK1	16 nM (human), 20 nM (monkey)	>339 kinases	>1,000-fold selectivity over other kinases at 10 µM.[5]

Detailed Kinase Selectivity Profiles Ocadusertib (LY3871801/R552)

Ocadusertib has been characterized as a highly selective allosteric inhibitor of RIPK1. In a preclinical assessment, it was screened against a panel of 105 kinases at a concentration of 10 μ M and showed no significant inhibition of any off-target kinases.[1] This indicates a high degree of specificity for RIPK1.

GSK2982772

GSK2982772 has undergone extensive selectivity profiling and has been shown to be an exquisitely selective inhibitor of RIPK1. In a comprehensive screen against a panel of 339 kinases, GSK2982772 demonstrated greater than 1,000-fold selectivity for RIPK1 when tested at a concentration of 10 µM.[5] Further testing against a panel of 456 kinases using the KINOMEscan™ platform also confirmed its high selectivity, with a TREEspot™ representation showing RIPK1 as the only significant hit.

Signaling Pathways and Experimental Workflows

The inhibition of RIPK1 by **Ocadusertib** and GSK2982772 modulates the necroptosis signaling pathway, a form of programmed cell death. The following diagrams illustrate the RIPK1 signaling pathway and a general experimental workflow for assessing kinase inhibitor selectivity.



Cell Membrane Cytoplasm TRADD TRAF2 cIAP1/2 Ubiquitination RIPK1 Scaffolding Kinase function Complex I (Survival) Necrosome (Complex IIb) Phosphorylation Phospho-MLKL (Oligomerization) Membrane

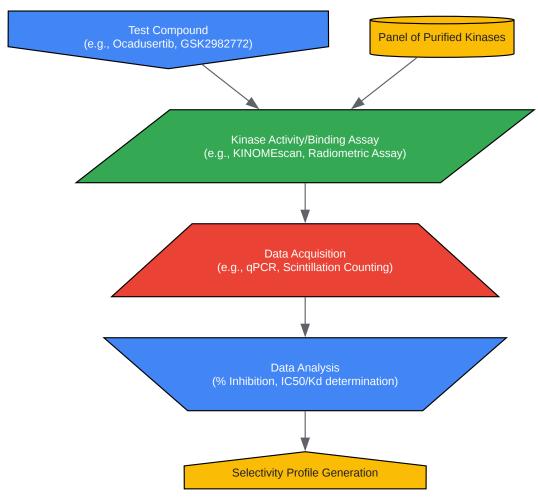
RIPK1 Signaling Pathway in Necroptosis

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Caption: RIPK1 Signaling Pathway and Points of Inhibition.



Experimental Workflow for Kinase Selectivity Profiling



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